N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be formed through a cyclization reaction.
Acetylation: The thiazole ring can then be acetylated using acetic anhydride under acidic conditions.
Formation of the Benzamide Moiety: The final step involves coupling the thiazole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the acetyl and benzamide moieties can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a drug candidate for treating various diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(5-acetylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of both the acetyl and methyl groups on the thiazole ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-4-3-5-12(8-11)20-13(22)6-7-14(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLKLUBVBRVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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